1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Overview
Description
“1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as “Allyl diethylene glycol methyl ether” and "Diethylene glycol allyl methyl ether" .
Molecular Structure Analysis
The molecular structure of “1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 160.211 Da and the monoisotopic mass is 160.109940 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” include an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da . Unfortunately, specific details such as boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications
Polymer Electrolytes
- Conductive Polymers : A study by Hooper et al. (1999) explored a polysiloxane polymer with ethylene oxide side chains, including 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, demonstrating its high conductivity and potential as a solid-state polymer electrolyte. This polymer showed promising thermal properties and conductivity, highlighting its potential in various applications, such as in batteries or electronics (Hooper et al., 1999).
Lithium-Ion Batteries
- Electrolyte Solvents : Amine et al. (2006) synthesized novel silane compounds, including 1-Propene derivatives, as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules effectively dissolved various lithium salts and showed excellent stability and conductivity, indicating their significant potential in enhancing lithium-ion battery performance (Amine et al., 2006).
Dye-Sensitized Solar Cells
- Solar Energy Conversion : Liu et al. (2008) investigated the use of 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules, including 1-Propene derivatives, for dye-sensitized solar cells. Their study achieved a notable solar-to-energy conversion efficiency, underscoring the potential of these compounds in solar energy applications (Liu et al., 2008).
Polymer Synthesis and Copolymerization
- Synthesis of Novel Copolymers : Kharas et al. (2016) explored the synthesis of novel copolymers using trisubstituted ethylenes, including oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, where 1-Propene derivatives were used. Their study highlighted the potential of these compounds in creating diverse polymer structures with varying properties, suitable for a wide range of applications (Kharas et al., 2016).
High-Voltage Lithium-Ion Batteries
- High-Voltage Battery Electrolytes : Qin et al. (2013) synthesized oligo(ethylene oxide)-functionalized trialkoxysilanes for use in high-voltage lithium-ion batteries. Their research found that compounds such as [3-(2-(2-methoxyethoxy)ethoxy)-propyl]triethoxysilane exhibited excellent ionic conductivity and electrochemical stability, making them suitable as electrolyte solvents in high-voltage lithium-ion batteries (Qin et al., 2013).
Safety and Hazards
The safety data sheet for “1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” indicates that it is combustible and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTILRPAYBZIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338220 | |
Record name | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
CAS RN |
13752-97-1 | |
Record name | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.